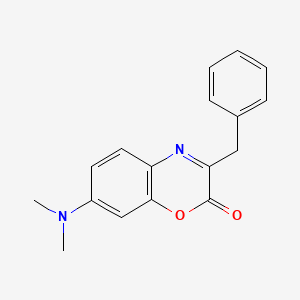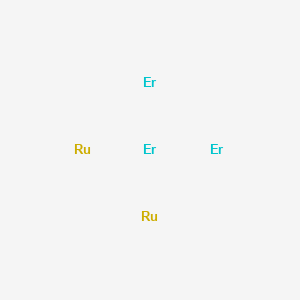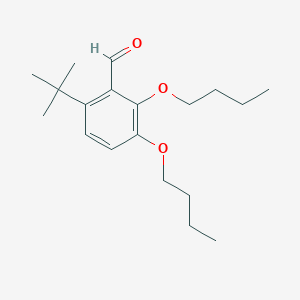
2,3-Dibutoxy-6-tert-butylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibutoxy-6-tert-butylbenzaldehyde is an organic compound with the molecular formula C19H30O3 It is a derivative of benzaldehyde, featuring two butoxy groups and a tert-butyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutoxy-6-tert-butylbenzaldehyde typically involves the alkylation of 2,3-dihydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3-Dibutoxy-6-tert-butylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be replaced by other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,3-Dibutoxy-6-tert-butylbenzoic acid.
Reduction: 2,3-Dibutoxy-6-tert-butylbenzyl alcohol.
Substitution: Various alkoxy derivatives depending on the alkyl halide used.
科学的研究の応用
2,3-Dibutoxy-6-tert-butylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibutoxy-6-tert-butylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming Schiff bases with amino groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the butoxy groups.
3-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of butoxy groups.
2,3-Dihydroxybenzaldehyde: Lacks the tert-butyl and butoxy groups.
Uniqueness
2,3-Dibutoxy-6-tert-butylbenzaldehyde is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
91849-53-5 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
2,3-dibutoxy-6-tert-butylbenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-6-8-12-21-17-11-10-16(19(3,4)5)15(14-20)18(17)22-13-9-7-2/h10-11,14H,6-9,12-13H2,1-5H3 |
InChIキー |
XUGBVUYDFSHTBI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C(C=C1)C(C)(C)C)C=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)

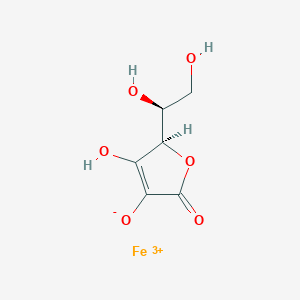

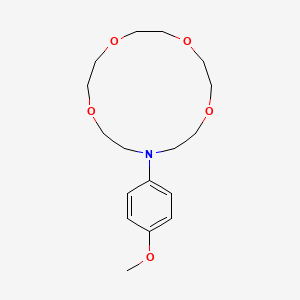

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)



